![molecular formula C18H19N3O4S2 B7700684 6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one CAS No. 1358792-54-7](/img/structure/B7700684.png)
6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, it has been found to bind to the serotonin receptor, resulting in the modulation of serotonin levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to exhibit potent anti-inflammatory and analgesic activities by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been found to modulate the levels of neurotransmitters such as serotonin and dopamine, resulting in the improvement of cognitive function and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one in lab experiments offers several advantages and limitations. One of the main advantages is its potent activity against various targets, making it a valuable tool for drug discovery and medicinal chemistry research. However, its limited solubility in water and low bioavailability can pose challenges in its application in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one. One potential direction is the exploration of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be conducted to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic efficacy. Moreover, the compound's potential use as a molecular probe for the identification of novel drug targets can also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceutical research. Its potent activity against various targets, including anti-inflammatory, analgesic, and neuroprotective activities, makes it a valuable tool for scientific research. Further studies are needed to optimize its pharmacokinetic properties and explore its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis method of 6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one involves the reaction of 4-(4-Methoxyphenyl)piperazine with 2-aminothiophenol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield and purity of the compound can be optimized by controlling the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic activities. It has also been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-25-14-4-2-13(3-5-14)20-8-10-21(11-9-20)27(23,24)15-6-7-16-17(12-15)26-18(22)19-16/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTMDCNFWPAEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


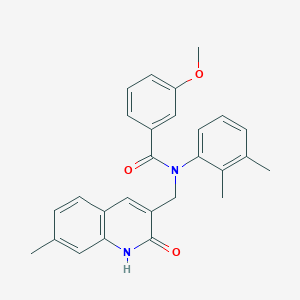

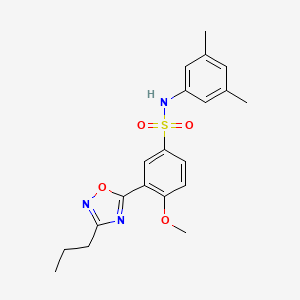
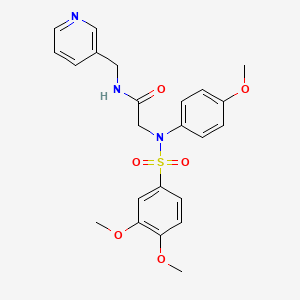
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7700634.png)
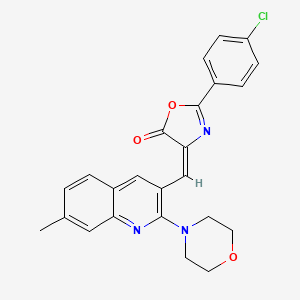
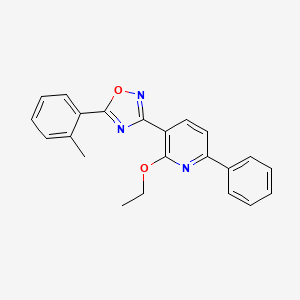
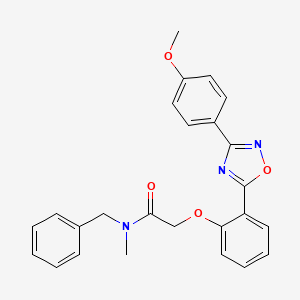
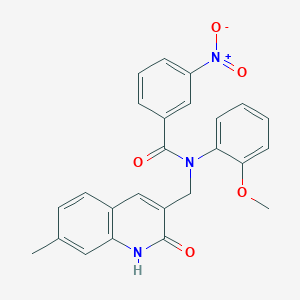



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7700688.png)